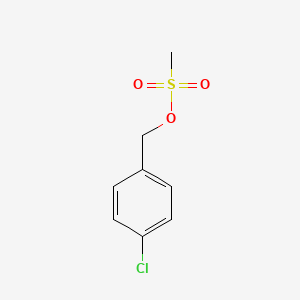
4-Chlorobenzyl methanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
Benzyl halides, which include compounds like “4-Chlorobenzyl methanesulfonate”, are widely used as alkylation reagents in drug synthesis . A study describes a simple derivatization HPLC-UV method for analyzing residual trace benzyl halides in drug substances . Another study reports a trace analysis of alkyl methanesulfonates in a drug substance using liquid–liquid extraction with an ionic liquid as the sample-solving medium .
Wissenschaftliche Forschungsanwendungen
Microbial Metabolism
Methanesulfonic acid, related to 4-chlorobenzyl methanesulfonate, plays a crucial role in microbial metabolism. It serves as a sulfur source for various aerobic bacteria and supports growth as a carbon and energy substrate for specialized methylotrophs, highlighting its significance in microbial ecology and biogeochemical sulfur cycling (Kelly & Murrell, 1999).
Reductive Ring-Opening
Methanesulfonic acid has been utilized in the reductive ring-opening of O-benzylidene acetals, demonstrating its efficiency as a substitute for ethereal HCl. This application showcases its potential in organic synthesis, particularly in regioselective reactions (Zinin et al., 2007).
Direct Sulfonation
The direct sulfonation of methane to methanesulfonic acid using chlorosulfonic acid and Ce4+ as a catalyst has been investigated. This research provides insights into the synthesis of methanesulfonic acid, a compound related to 4-chlorobenzyl methanesulfonate, and its applications in industrial chemistry (Shaabani & Ghadari, 2010).
Lipid Peroxidation Assay
Methanesulfonic acid has been employed in a colorimetric assay for lipid peroxidation. Its use results in optimal yields of chromophores from malondialdehyde and 4-hydroxyalkenals, indicating its applicability in biochemical assays and research related to oxidative stress (Gérard-Monnier et al., 1998).
Oxidation Reactions
The oxidation of methyl (methylthio)methyl sulfoxide with various oxidizing agents has been studied, showing the diverse chemical transformations possible with methanesulfonic acid derivatives. These findings contribute to the understanding of oxidation mechanisms in organic chemistry (Ogura et al., 1980).
Catalyst for Linear Alkylbenzenes
Methanesulfonic acid has been used as a catalyst in the production of linear alkylbenzenes, an application demonstrating its utility in industrial organic synthesis and its environmental benefits due to its biodegradability (Luong et al., 2004).
Synthesis and Characterization
Research on the synthesis and characterization of various compounds, including imidazo oxazocinium methanesulfonates, reveals the versatility of methanesulfonic acid derivatives in synthesizing complex organic structures (Upadhyaya et al., 1997).
Benzoxazole Synthesis
Methanesulfonic acid has facilitated the one-pot synthesis of 2-substituted benzoxazoles from carboxylic acids, showing its effectiveness as a catalyst in organic synthesis and its compatibility with various functional groups (Kumar et al., 2008).
Catalyst Recovery
The use of copper(II) methanesulfonate as a catalyst in esterification processes demonstrates its potential for recovery and reuse, indicating its efficiency and environmental advantages in chemical processes (Jiang, 2005).
Environmental Applications
Methanesulfonic acid's properties make it an ideal electrolyte for electrochemical processes, especially in tin and lead electroplating, due to its aqueous solubility, low toxicity, and environmental benefits (Gernon et al., 1999).
Safety And Hazards
The safety data sheet for a related compound, “4-Chlorobenzyl chloride”, indicates that it may cause an allergic skin reaction and is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to wear personal protective equipment, ensure adequate ventilation, and avoid contact with skin, eyes, or clothing .
Eigenschaften
IUPAC Name |
(4-chlorophenyl)methyl methanesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO3S/c1-13(10,11)12-6-7-2-4-8(9)5-3-7/h2-5H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVKXGVXBCBUVPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OCC1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chlorobenzyl methanesulfonate | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-5-ethylthiophene-2-sulfonamide](/img/structure/B2656506.png)
![methyl (2R,3S)-2-amino-3-[(2-methylpropan-2-yl)oxy]butanoate](/img/no-structure.png)

![4-[4-(2-Fluoroethyl)piperazin-1-yl]pyrimidine-2-carbonitrile](/img/structure/B2656513.png)
![1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-5-(3,4-dimethoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2656515.png)

![2-bromo-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}benzamide](/img/structure/B2656517.png)






